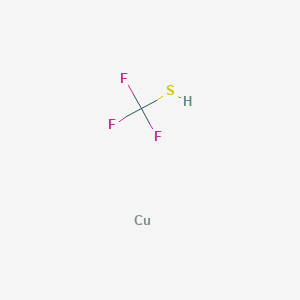
Copper trifluoromethanethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper trifluoromethanethiol is a chemical compound with the molecular formula CHCuF₃S It is a copper salt of trifluoromethanethiol, characterized by the presence of a trifluoromethyl group (CF₃) attached to a thiol group (SH) and coordinated with a copper ion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Copper trifluoromethanethiol can be synthesized through several methods. One common approach involves the reaction of copper salts with trifluoromethanethiol. For example, copper(I) chloride can react with trifluoromethanethiol in the presence of a base to form this compound. The reaction typically occurs under mild conditions, such as room temperature, and in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and yield. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Copper trifluoromethanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The copper ion can participate in redox reactions, altering its oxidation state.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Reduced copper species.
Substitution: Various substituted trifluoromethyl compounds.
Wissenschaftliche Forschungsanwendungen
Copper trifluoromethanethiol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in trifluoromethylation reactions.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its role in drug development, especially in the synthesis of pharmaceuticals containing trifluoromethyl groups.
Industry: Utilized in the production of agrochemicals and materials with enhanced properties due to the presence of trifluoromethyl groups.
Wirkmechanismus
The mechanism of action of copper trifluoromethanethiol involves the interaction of the copper ion and the trifluoromethyl group with various molecular targets. The copper ion can participate in redox reactions, generating reactive oxygen species (ROS) that can damage cellular components. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of molecules, making them more effective in their biological roles.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trifluoromethanesulfonic acid: Another compound containing a trifluoromethyl group, used in organic synthesis.
Copper(I) trifluoromethanesulfonate: A copper salt with similar properties and applications.
Trifluoromethyltrimethylsilane: Used in trifluoromethylation reactions.
Uniqueness
Copper trifluoromethanethiol is unique due to the combination of the copper ion and the trifluoromethylthiol group, which imparts distinct chemical reactivity and potential applications. Its ability to participate in redox reactions and form stable complexes makes it valuable in various fields of research and industry.
Eigenschaften
Molekularformel |
CHCuF3S |
|---|---|
Molekulargewicht |
165.63 g/mol |
IUPAC-Name |
copper;trifluoromethanethiol |
InChI |
InChI=1S/CHF3S.Cu/c2-1(3,4)5;/h5H; |
InChI-Schlüssel |
JHTKDYFNOCMNDU-UHFFFAOYSA-N |
Kanonische SMILES |
C(F)(F)(F)S.[Cu] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


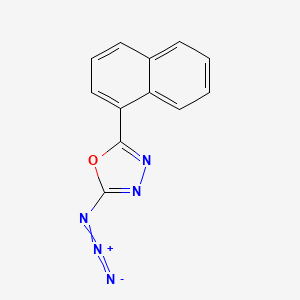
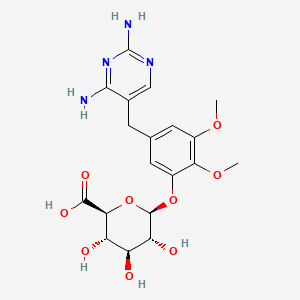
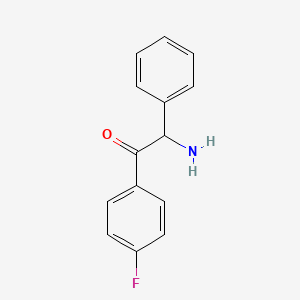
![(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[[3-(carboxymethyl)-1-[(1S)-1-(2-chlorophenyl)-2-methoxy-2-oxoethyl]piperidin-4-yl]disulfanyl]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13405144.png)
![1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine](/img/structure/B13405145.png)
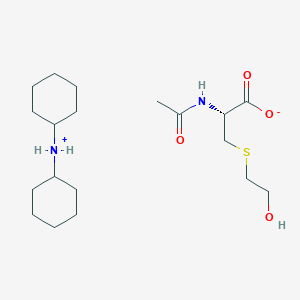
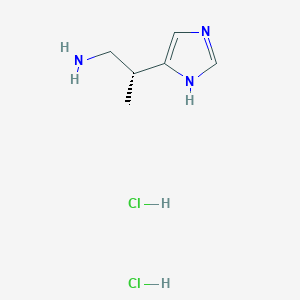
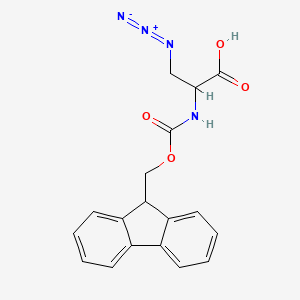
![1-Azido-2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B13405161.png)
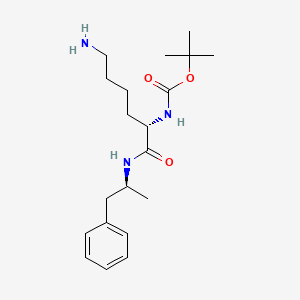
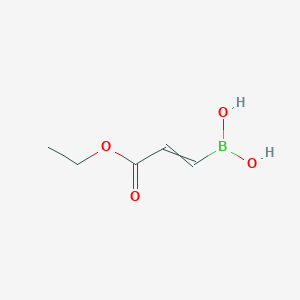
![[(2S,4S,5R)-3,5-dibenzoyloxy-4-fluorooxolan-2-yl]methyl benzoate](/img/structure/B13405171.png)
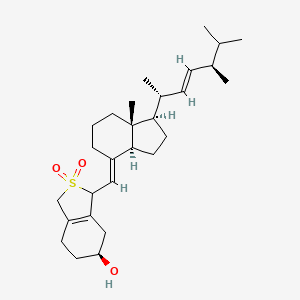
![[2-[2-Chloro-4-(trifluoromethyl)anilino]-3-methylbutyl] 2-cyano-2-(4-phenoxyphenyl)acetate](/img/structure/B13405185.png)
